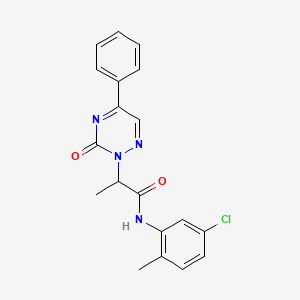

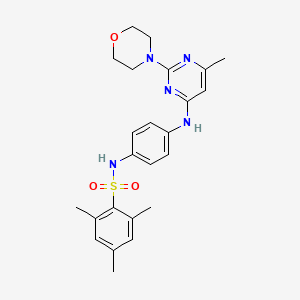

![molecular formula C21H16FN5 B11316143 7-(4-fluorophenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11316143.png)

7-(4-fluorophenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(4-フルオロフェニル)-8,9-ジメチル-2-フェニル-7H-ピロロ[3,2-e][1,2,4]トリアゾロ[1,5-c]ピリミジンは、縮合トリアゾロピリミジン誘導体のクラスに属する複雑な複素環式化合物です。これらの化合物は、その多様な生物活性で知られており、その潜在的な治療応用について広く研究されています。ピロロ[3,2-e][1,2,4]トリアゾロ[1,5-c]ピリミジンコアを含むこの化合物のユニークな構造は、医薬品化学研究のための貴重なターゲットとなっています。

準備方法

合成経路と反応条件

7-(4-フルオロフェニル)-8,9-ジメチル-2-フェニル-7H-ピロロ[3,2-e][1,2,4]トリアゾロ[1,5-c]ピリミジンの合成は、通常、容易に入手可能な出発物質から始まる複数のステップを伴います。一般的な合成経路の1つは、ヒドラゾニルブロミドと、ジベンゾイルメタン、アセチルアセトン、または酢酸エチルなどの活性メチレン化合物との反応です。 この反応は、1,3,4,5-四置換ピラゾール誘導体を生成し、その後、ホルムアミド、ギ酸、およびトリエチルオルトギ酸とさらに反応させて、目的のトリアゾロピリミジン誘導体を得ます .

工業的生産方法

この化合物の工業的生産には、収率を向上させ、コストを削減するために、合成経路の最適化が含まれる場合があります。これには、より効率的な触媒、溶媒、および反応条件の使用が含まれます。さらに、大規模生産には、一貫した品質とスケーラビリティを確保するために、連続フロープロセスの開発が必要になる場合があります。

化学反応の分析

反応の種類

7-(4-フルオロフェニル)-8,9-ジメチル-2-フェニル-7H-ピロロ[3,2-e][1,2,4]トリアゾロ[1,5-c]ピリミジンは、次を含むさまざまな化学反応を起こします。

酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの一般的な酸化剤を使用して酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤。

還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、およびその他の還元剤。

置換: アミンまたはチオールなどのさまざまな求核剤は、塩基性または酸性条件下で。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります。置換反応は、さまざまな官能基を導入することができ、異なる特性を持つさまざまな誘導体をもたらします。

科学的研究応用

化学: この化合物は、より複雑な分子や材料の合成のための貴重な構成ブロックとして機能します。

生物学: 特定の酵素や受容体の選択的阻害剤として有望であることが示されており、創薬のための潜在的なリード化合物となっています。

医学: 研究は、抗がん剤としての可能性を示しており、研究では、癌細胞の増殖を阻害する能力が示されています.

工業: この化合物のユニークな構造と反応性は、新しい材料や化学プロセスの開発に役立ちます。

科学的研究の応用

Chemistry: This compound serves as a valuable building block for the synthesis of more complex molecules and materials.

Biology: It has shown promise as a selective inhibitor of certain enzymes and receptors, making it a potential lead compound for drug discovery.

Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.

作用機序

7-(4-フルオロフェニル)-8,9-ジメチル-2-フェニル-7H-ピロロ[3,2-e][1,2,4]トリアゾロ[1,5-c]ピリミジンの作用機序は、特定の分子標的との相互作用を含みます。たとえば、細胞周期調節に関与する主要な酵素であるサイクリン依存性キナーゼ2(CDK2)を阻害することが判明しています。 CDK2の活性部位に結合することにより、この化合物は標的タンパク質のリン酸化を阻止し、癌細胞の細胞周期停止とアポトーシスをもたらします . さらに、アデノシン受容体のアンタゴニストとして作用し、さまざまな生理学的プロセスを調節する可能性があります .

類似の化合物との比較

類似の化合物

ピラゾロ[3,4-d]ピリミジン: 類似の生物活性を有する別の縮合複素環式化合物クラス。

ピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジン: 検討中の化合物と密接に関連しており、置換パターンが異なります。

チアゾロ[3,2-b][1,2,4]トリアゾール: 比較可能な反応性と応用を持つ、別の縮合複素環系

独自性

7-(4-フルオロフェニル)-8,9-ジメチル-2-フェニル-7H-ピロロ[3,2-e][1,2,4]トリアゾロ[1,5-c]ピリミジンの独自性は、その特定の置換パターンと、それに起因する生物活性にあります。CDK2を選択的に阻害し、アデノシン受容体のアンタゴニストとして作用する能力は、他の類似の化合物とは異なり、さらなる研究と開発のための貴重なターゲットとなっています。

類似化合物との比較

Similar Compounds

Pyrazolo[3,4-d]pyrimidine: Another class of fused heterocyclic compounds with similar biological activities.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Closely related to the compound , with variations in the substitution pattern.

Thiazolo[3,2-b][1,2,4]triazole: A different fused heterocyclic system with comparable reactivity and applications

Uniqueness

The uniqueness of 7-(4-fluorophenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific substitution pattern and the resulting biological activities. Its ability to selectively inhibit CDK2 and act as an adenosine receptor antagonist sets it apart from other similar compounds, making it a valuable target for further research and development.

特性

分子式 |

C21H16FN5 |

|---|---|

分子量 |

357.4 g/mol |

IUPAC名 |

10-(4-fluorophenyl)-11,12-dimethyl-4-phenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

InChI |

InChI=1S/C21H16FN5/c1-13-14(2)27(17-10-8-16(22)9-11-17)20-18(13)21-24-19(25-26(21)12-23-20)15-6-4-3-5-7-15/h3-12H,1-2H3 |

InChIキー |

ALMFDGHKKANMGJ-UHFFFAOYSA-N |

正規SMILES |

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4)C5=CC=C(C=C5)F)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11316067.png)

![N-(3-chloro-2-fluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11316081.png)

![N-(2-chlorobenzyl)-N-(4-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11316089.png)

![N-Benzyl-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11316104.png)

![N-(3-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11316118.png)

![2-(4-methoxyphenyl)-3,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11316124.png)

![N-isobutyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11316125.png)

![N-(2,4-dimethylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11316134.png)

![2-Acetyl-4-methylphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11316139.png)